Schimawalin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Schimawalin B is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves homogenizing the dried leaves or flowers of Schima wallichii in aqueous acetone, followed by filtration and extraction with n-butanol-methanol (9:1). The butanol-soluble portion is then subjected to repeated column chromatography to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in synthesizing it chemically. The primary method of obtaining this compound remains extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions: Schimawalin B, being a tannin, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Hydrolysis: this compound can be hydrolyzed to yield simpler phenolic compounds.
Complexation: It can form complexes with proteins and metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Complexation: Metal salts like ferric chloride can be used for complexation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Hydrolysis: Simpler phenolic acids and sugars.
Complexation: Tannin-metal complexes.
Scientific Research Applications
Chemistry: As a model compound for studying the properties and reactions of hydrolyzable tannins.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Industry: Potential use in the development of natural antioxidants and preservatives due to its ability to form complexes with proteins and metal ions.
Mechanism of Action
The mechanism by which Schimawalin B exerts its effects, particularly its anti-HIV activity, involves the inhibition of viral replication. It is believed to interfere with the viral enzymes and proteins necessary for the virus to replicate and infect host cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form complexes with proteins is a key factor.
Comparison with Similar Compounds
Schimawalin B is unique among tannins due to its dimeric structure. Similar compounds include:
Camelliin A and B: Also dimeric hydrolyzable tannins isolated from Camellia species.
Gemin D: A monomeric hydrolyzable tannin with similar anti-HIV activity.
Uniqueness: this compound’s unique dimeric structure and its significant biological activities, particularly its anti-HIV properties, set it apart from other tannins
Properties
CAS No. |
138614-71-8 |
---|---|
Molecular Formula |
C75H52O48 |
Molecular Weight |
1721.2 g/mol |
IUPAC Name |
[3,4,21,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-5-[2,3,4-trihydroxy-6-[4,5,6-trihydroxy-1-oxo-3-(3,4,5-trihydroxybenzoyl)oxyhexan-2-yl]oxycarbonylphenoxy]-9,14,16-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoate |
InChI |
InChI=1S/C75H52O48/c76-13-35(88)51(97)60(116-66(104)16-1-25(78)44(90)26(79)2-16)39(14-77)115-72(110)23-9-32(85)48(94)56(102)58(23)113-37-11-21-41(55(101)52(37)98)40-19(7-31(84)47(93)54(40)100)36(89)15-112-74-64(121-70(21)108)63(119-67(105)17-3-27(80)45(91)28(81)4-17)65(120-68(106)18-5-29(82)46(92)30(83)6-18)75(123-74)122-73(111)24-10-33(86)49(95)57(103)59(24)114-38-12-22-43-42-20(69(107)118-62(43)53(38)99)8-34(87)50(96)61(42)117-71(22)109/h1-12,14,35,39,51,60,63-65,74-76,78-88,90-103H,13,15H2 |
InChI Key |
DLUUWUXPYGQUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)OC4C(C(C(OC4O1)OC(=O)C5=CC(=C(C(=C5OC6=C(C7=C8C(=C6)C(=O)OC9=C8C(=CC(=C9O)O)C(=O)O7)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C(C(CO)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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